molecular formula C9H7ClN2O B2634554 2-chloro-5H,6H,8H-pyrano[3,4-b]pyridine-3-carbonitrile CAS No. 1510951-43-5

2-chloro-5H,6H,8H-pyrano[3,4-b]pyridine-3-carbonitrile

Cat. No.: B2634554
CAS No.: 1510951-43-5
M. Wt: 194.62
InChI Key: QSPVYSJLJNJESN-UHFFFAOYSA-N
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Description

2-chloro-5H,6H,8H-pyrano[3,4-b]pyridine-3-carbonitrile is a heterocyclic compound that features a pyridine ring fused with a pyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5H,6H,8H-pyrano[3,4-b]pyridine-3-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloropyridine-3-carbonitrile with a suitable dihydropyran derivative in the presence of a base. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as crystallization or chromatography may also be employed to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

2-chloro-5H,6H,8H-pyrano[3,4-b]pyridine-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyrano[3,4-b]pyridine derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized compounds .

Scientific Research Applications

2-chloro-5H,6H,8H-pyrano[3,4-b]pyridine-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-5H,6H,8H-pyrano[3,4-b]pyridine-3-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or DNA. The compound’s structure allows it to form hydrogen bonds, π-π interactions, and other non-covalent interactions with biological molecules, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile
  • 2-chloro-5H,6H,8H-pyrano[3,4-b]pyridine-3-carboxylic acid
  • 2-chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile

Uniqueness

2-chloro-5H,6H,8H-pyrano[3,4-b]pyridine-3-carbonitrile is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its fused pyridine-pyran ring system and the presence of a nitrile group make it a versatile intermediate in organic synthesis and a valuable scaffold in drug discovery .

Properties

IUPAC Name

2-chloro-6,8-dihydro-5H-pyrano[3,4-b]pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O/c10-9-7(4-11)3-6-1-2-13-5-8(6)12-9/h3H,1-2,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSPVYSJLJNJESN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=NC(=C(C=C21)C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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